Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-
Description
Contextualizing Acetamide (B32628) Derivatives in Contemporary Drug Discovery
Acetamide derivatives are a cornerstone in medicinal chemistry, found in a wide array of approved small-molecule drugs. archivepp.com Their prevalence stems from the amide bond's stability and its capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. archivepp.com Researchers have successfully utilized acetamide moieties to modulate the pharmacokinetic properties of drug candidates, for instance, by designing prodrugs that enhance bioavailability. archivepp.com
The versatility of the acetamide functional group is evident in its presence in drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anti-tumor, and antiviral agents. archivepp.com For example, some acetamide derivatives have been investigated as selective COX-II inhibitors, a class of anti-inflammatory drugs. archivepp.com The ability to readily synthesize and modify acetamide derivatives further cements their importance as a privileged scaffold in the development of new therapeutic agents. archivepp.com
The Significance of Cyclobutane (B1203170) Core Scaffolds in Bioactive Molecules
The cyclobutane ring, a four-membered carbocycle, is an increasingly utilized structural motif in the design of bioactive molecules. nih.gov Although less common than five- or six-membered rings, the inherent ring strain of cyclobutanes imparts unique conformational properties that can be advantageous in drug design. nih.gov This strained ring system can offer a degree of rigidity, helping to lock a molecule into a bioactive conformation and thereby improve its binding affinity and selectivity for a target protein. nih.gov
Furthermore, the three-dimensional nature of the cyclobutane scaffold serves as an effective tool for exploring chemical space beyond the often-flat structures of aromatic compounds. nih.gov This can lead to improved physicochemical properties, such as increased solubility and metabolic stability. nih.gov The cyclobutane unit is found in several natural products with interesting biological activities and has been incorporated into approved drugs for treating various diseases, highlighting its value in medicinal chemistry. nih.gov The development of new synthetic methods has made the incorporation of this four-membered ring into complex molecules more accessible to chemists. researchgate.net
Overview of Research Directions for Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-
Given the absence of specific research on Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-, its potential can be extrapolated from the known functions of its constituent moieties. The combination of an acetamide group and a ketone-functionalized cyclobutane ring suggests several plausible avenues for future investigation.
One potential research direction could be in the area of enzyme inhibition . The specific arrangement of the acetamide and the ketone-bearing side chain could position these functional groups to interact with the active site of an enzyme. For instance, many enzyme inhibitors feature a combination of hydrogen bond donors/acceptors and hydrophobic regions to achieve potent and selective binding.
Another area of interest could be the exploration of this compound as a scaffold for further chemical modification . The ketone group is a versatile functional handle that can be readily transformed into other functionalities, such as alcohols, amines, or more complex heterocyclic systems. This would allow for the creation of a library of related compounds for screening against various biological targets.
Furthermore, the field of materials science could also offer applications for molecules with this type of structure. The rigid cyclobutane core and the polar functional groups could lead to interesting self-assembly properties or the formation of ordered structures in the solid state.
It is important to emphasize that these are prospective research directions based on the analysis of the molecule's structural features. Experimental validation would be necessary to determine the actual biological activities and potential applications of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-.
Structure
2D Structure
3D Structure
Properties
CAS No. |
114645-49-7 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[1-(2-oxobutyl)cyclobutyl]acetamide |
InChI |
InChI=1S/C10H17NO2/c1-3-9(13)7-10(5-4-6-10)11-8(2)12/h3-7H2,1-2H3,(H,11,12) |
InChI Key |
UXBGQLAIFFNPFO-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC1(CCC1)NC(=O)C |
Canonical SMILES |
CCC(=O)CC1(CCC1)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Acetamide, N 1 2 Oxobutyl Cyclobutyl
Foundational Synthesis of the Cyclobutane (B1203170) Core
The construction of the cyclobutane ring, particularly a substituted one, is a pivotal step in the synthesis of Acetamide (B32628), N-[1-(2-oxobutyl)cyclobutyl]-. The inherent ring strain of cyclobutanes makes their formation challenging, yet this strain also renders them useful in organic synthesis. baranlab.org
Photocycloaddition Reactions for Cyclobutane Formation
The [2+2] photocycloaddition of olefins is arguably the most significant and widely utilized photochemical reaction for creating cyclobutane rings. acs.orgresearchgate.netacs.org This method involves the light-induced reaction of two alkene-containing molecules to form a four-membered ring. researchgate.net The reaction is often achieved through direct excitation or sensitization by UV irradiation, with sensitizers like acetone (B3395972) or benzophenone (B1666685) being commonly used to populate the triplet state of one of the reactants. baranlab.orgresearchgate.net
The high regio- and stereoselectivity of [2+2] photocycloaddition reactions make them a powerful tool for constructing complex, multi-cyclic natural products. researchgate.net The reaction can be performed as an intermolecular reaction between two different olefins or as an intramolecular reaction within a diolefin molecule to form bridged or fused ring systems. acs.org For instance, the intramolecular [2+2] photocycloaddition of a diolefin can yield a cyclobutane in high yield, which can then be further functionalized. acs.org Historically, the first documented [2+2] photocycloaddition was the photodimerization of thymoquinone, discovered in 1877. acs.org
| Reaction Type | Reactants | Key Features | Reference(s) |
| Intermolecular | Two distinct olefins | High regio- and stereoselectivity. | researchgate.net |
| Intramolecular | A single diolefin molecule | Forms bridged or fused cyclobutane systems. | acs.org |
| Photodimerization | Two identical olefins | Often occurs in the solid state upon exposure to sunlight. | acs.org |
| Enone-Alkene | An enone and an alkene | Commonly achieved through direct excitation or sensitization. | researchgate.net |
Approaches for Substituted Cyclobutyl Amine Synthesis
Once the cyclobutane skeleton is formed, the introduction of a substituted amine group is necessary. A key intermediate for this process can be a 2-aminocyclobutanone derivative. A general method for synthesizing such compounds involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various weakly nucleophilic nitrogen derivatives under acidic conditions. luc.edu This approach has been successfully used with carbamates, amides, and sulfonamides to produce the corresponding N-substituted 2-aminocyclobutanones in yields ranging from modest to excellent. luc.edu
For example, the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with benzyl (B1604629) carbamate (B1207046) in the presence of HCl yields 2-carbobenzyloxyaminocyclobutanone. luc.edu While many anilines may not readily react, electron-deficient anilines like 4-cyanoaniline can form the N-aryl-2-aminocyclobutanone adduct, albeit in lower yields. luc.edu The synthesis of 7-substituted-3-cyclobutylamino-4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives also demonstrates the synthesis of molecules containing a cyclobutylamino group. ebi.ac.uk These methods provide a pathway to the 1-aminocyclobutane moiety required for the target molecule. Subsequent alkylation of the amine and modification of the ketone would be required to achieve the final N-[1-(2-oxobutyl)cyclobutyl] structure.
Acetamide Moiety Introduction and Modification
The formation of the amide bond is a fundamental transformation in organic chemistry and central to the synthesis of the target molecule. unimi.itgalaxypub.co
Amide Bond Formation Techniques
The creation of an amide bond typically involves the coupling of a carboxylic acid (or its activated derivative) with an amine. unimi.it While direct condensation at high temperatures is possible, it is often impractical for complex molecules. researchgate.net Milder conditions necessitate the use of coupling agents or the activation of the carboxylic acid. researchgate.netucl.ac.uk
Common methods include:
Activation with Coupling Reagents : A vast array of coupling agents is available to facilitate amide bond formation by converting the carboxylic acid into a more reactive species. These are extensively used in both liquid and solid-phase peptide synthesis. galaxypub.co
Conversion to Acid Chlorides : Carboxylic acids can be converted to highly reactive acid chlorides using reagents like thionyl chloride. galaxypub.co The resulting acid chloride readily reacts with an amine to form the amide.
Enzymatic Synthesis : Biocatalysts, such as lipases and enzymes from the ATP-grasp family, offer an environmentally friendly alternative for amide bond formation. researchgate.netnih.gov These enzymatic methods often proceed under mild conditions with high specificity. nih.gov
Nonclassical Routes : An emerging area of research focuses on nonclassical approaches that avoid the pre-activation of a carboxylic acid partner. acs.org This includes catalytic direct formation of amides from carboxylic acids and amines. acs.org
| Reagent/Method | Description | Advantages | Disadvantages | Reference(s) |
| Carbodiimides (e.g., DCC, EDC) | Forms an O-acylisourea intermediate. | Widely used, effective. | Can form N-acylurea byproduct, requires stoichiometric amounts. | galaxypub.coucl.ac.uk |
| Triazole-based (e.g., HATU, CDI) | Forms a highly reactive activated ester. | High yields, fast reactions. | Expensive, produces stoichiometric waste. | galaxypub.coucl.ac.uk |
| Phosphonium Salts (e.g., BOP, PyBOP) | Activates the carboxyl group. | Effective for hindered couplings. | Stoichiometric byproducts. | --- |
| T3P (n-propylphosphonic acid anhydride) | A cyclic anhydride (B1165640) used for activation. | Low-cost, often used on a larger scale. | Generates phosphonic acid waste. | ucl.ac.uk |
| Enzymatic (e.g., Lipase, ATP-grasp) | Uses biocatalysts to form the amide bond. | Green, mild conditions, high selectivity. | Substrate scope can be limited. | researchgate.netnih.gov |
Strategies for N-Substitution on the Acetamide Group
Modification of the acetamide group itself, specifically through N-substitution, allows for the creation of a diverse library of analogues. While the target molecule has a specific N-[1-(2-oxobutyl)cyclobutyl] substituent introduced during the primary amide synthesis, further derivatization on the nitrogen atom of a simpler acetamide precursor is a common strategy in medicinal chemistry. nih.gov
N-alkylation of a primary or secondary amide can be achieved, though it is often challenging due to the reduced nucleophilicity of the amide nitrogen. However, under specific conditions, such as using a strong base to deprotonate the amide followed by reaction with an alkyl halide, N-substitution can be accomplished. Another approach involves the synthesis of N-substituted amides from the outset, as seen in the multi-step synthesis of 2-[(substituted benzylidene) imino]-3-(N-cyclohexl carboxamido)-4,5-disubstituted thiophenes, which starts with the N-cyclohexyl cyano acetamide intermediate. ijpcbs.com The reverse reaction, N-deacetylation, is a nucleophilic acyl substitution that hydrolyzes the amide to an amine and can be catalyzed by acid or base. etsu.edu
Design and Synthesis of Structurally Related Analogues and Derivatives
The synthetic methodologies described provide a clear roadmap for the design and synthesis of analogues of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-. Structural modifications can be introduced at various points in the synthetic sequence.
Cyclobutane Core Modification : By altering the alkene partners in the initial [2+2] photocycloaddition, a wide variety of substituents can be installed on the cyclobutane ring. For example, using substituted enones or alkenes would lead to analogues with different functional groups on the four-membered ring.
Side Chain Modification : The 2-oxobutyl side chain can be varied. This could be achieved by starting with different ketones during the elaboration of the cyclobutyl amine intermediate. For instance, using different Grignard reagents or other organometallic nucleophiles to react with a cyclobutanone (B123998) precursor could introduce diverse alkyl or aryl groups.
Acetamide Group Variation : The acetamide moiety itself is a prime target for modification. Instead of acetyl chloride or acetic anhydride, other acylating agents (e.g., benzoyl chloride, propionyl chloride) could be used in the amide formation step to generate different N-acyl derivatives. Furthermore, exploring different N-substitutions on the acetamide nitrogen can lead to a range of derivatives with potentially altered properties. nih.govresearchgate.net For example, introducing aromatic or heterocyclic rings, as seen in the synthesis of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, is a common strategy. researchgate.net
| Analogue Type | Modification Strategy | Example Precursors/Reagents | Reference(s) |
| Varied Cyclobutane Substitution | Use different alkenes in [2+2] photocycloaddition. | Substituted cyclopentenones, acyclic alkenes. | researchgate.net |
| Altered Ketone Side Chain | Modify the ketone synthesis step. | Different Grignard reagents, organolithium reagents. | --- |
| Modified N-Acyl Group | Use different acylating agents in amide formation. | Benzoyl chloride, other acyl halides or anhydrides. | researchgate.net |
| Additional N-Substitution | Introduce substituents on the amide nitrogen. | Alkyl halides with a deprotonated amide. | nih.gov |
By systematically applying these synthetic strategies, a diverse chemical space around the parent compound Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- can be explored.
Cyclobutyl-Acetamide Derivative Libraries
The generation of chemical libraries based on a core scaffold is a fundamental strategy in drug discovery to explore the structure-activity relationship (SAR) of a compound class. For the Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- scaffold, library synthesis can be approached by diversifying the substituents on both the cyclobutane ring and the acetamide moiety.
A common strategy for creating such libraries involves the synthesis of a key intermediate, such as a functionalized cyclobutane, which can then be subjected to a variety of coupling reactions. documentsdelivered.comresearchgate.net For instance, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using a hyperbaric [2+2] cycloaddition as a key step, demonstrating a method to create a diverse set of cyclobutane derivatives. While not directly targeting the N-[1-(2-oxobutyl)cyclobutyl]- scaffold, this approach highlights the feasibility of creating libraries around a central cyclobutane core.
In a more targeted approach, a synthetic strategy could be envisioned starting from a bifunctional cyclobutane intermediate, such as a 1-amino-1-cyanocyclobutane or a 1-amino-1-carboxycyclobutane. The amino group can be acylated to introduce the acetamide functionality, while the cyano or carboxyl group can be elaborated to install the 2-oxobutyl moiety.
Research into the synthesis of multi-substituted cyclobutanes has explored various amide coupling reagents to combine cyclobutane carboxylic acids with amines, a strategy directly applicable to the synthesis of derivatives of the target compound. researchgate.net The use of different coupling reagents, such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), allows for the optimization of reaction conditions to generate a library of trifunctionalized cyclobutane molecules. researchgate.net
A potential synthetic route for a library of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- derivatives could involve the following key diversification points:
Diversification of the Acetamide: Starting from a common 1-amino-1-(2-oxobutyl)cyclobutane intermediate, a variety of acyl chlorides or carboxylic acids could be used to generate a library of N-acyl derivatives.
Diversification of the Cyclobutane Ring: Synthesis of cyclobutane precursors with various substituents at the 2, 3, and 4-positions would lead to a library of analogs with diverse steric and electronic properties.
Diversification of the 2-oxobutyl Side Chain: As will be discussed in the next section, the ketone and the adjacent methylene (B1212753) group of the 2-oxobutyl moiety offer multiple handles for chemical modification.
Table 1: Potential Diversification of the Cyclobutyl-Acetamide Scaffold
| Diversification Point | R1 (at Acetamide) | R2 (at Cyclobutane) | R3 (at 2-oxobutyl) |
| Examples | Methyl, Ethyl, Propyl, Phenyl | Hydrogen, Methyl, Fluoro, Hydroxyl | Alkyl, Aryl, Heteroaryl |
This table illustrates the potential for generating a large library of compounds by systematically varying the substituents at these three key positions.
Exploration of Functional Group Diversity in the 2-oxobutyl Moiety
The 2-oxobutyl moiety in Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- is a rich site for chemical modification, containing both a ketone carbonyl group and an adjacent active methylene group. These features allow for a wide range of chemical transformations to explore the functional group diversity and its impact on the properties of the molecule.
The ketone functional group can undergo a variety of reactions. nih.gov For example, reduction of the ketone would yield the corresponding secondary alcohol, introducing a new chiral center and hydrogen bond donor/acceptor capabilities. Reagents such as sodium borohydride (B1222165) are commonly used for such transformations. Conversely, oxidation is not a typical reaction for ketones.
The presence of α-protons on the methylene group adjacent to the carbonyl makes this position susceptible to enolate formation. The resulting enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents. For example, alkylation with alkyl halides or acylation with acyl chlorides can be used to introduce new carbon-carbon bonds at the α-position.
Furthermore, the ketone can participate in condensation reactions. For example, a Knoevenagel condensation with active methylene compounds like malononitrile (B47326) can lead to the formation of an α,β-unsaturated system, which can be a valuable intermediate for further derivatization, such as Michael additions. nih.gov
A study on the formal γ-C-H functionalization of cyclobutyl ketones has demonstrated that the ketone moiety can be converted into an amide via a Beckmann rearrangement, providing another avenue for derivatization. nih.gov
Table 2: Potential Modifications of the 2-oxobutyl Moiety
| Reaction Type | Reagent/Conditions | Resulting Functional Group |
| Reduction | NaBH4, MeOH | Secondary Alcohol |
| α-Alkylation | 1. LDA, THF; 2. R-X | α-Substituted Ketone |
| Knoevenagel Condensation | Malononitrile, base | α,β-Unsaturated Nitrile |
| Beckmann Rearrangement | H2NOH·HCl, then acid | Amide |
These examples highlight the versatility of the 2-oxobutyl moiety for generating a diverse set of derivatives with modified electronic and steric properties, which is crucial for systematic SAR studies.
Advanced Structural Elucidation and Computational Characterization of Acetamide, N 1 2 Oxobutyl Cyclobutyl
Spectroscopic Analysis for Structural Confirmation
Spectroscopic analysis is fundamental to the structural confirmation of novel chemical entities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive picture of the molecular framework of Acetamide (B32628), N-[1-(2-oxobutyl)cyclobutyl]-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-, both ¹H and ¹³C NMR spectra provide key insights into its structure.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The methyl protons of the acetyl group typically appear as a singlet, while the protons of the butyl group and the cyclobutyl ring show more complex splitting patterns due to spin-spin coupling with neighboring protons.
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. Key resonances include those for the carbonyl carbons of the amide and ketone groups, the quaternary carbon of the cyclobutyl ring attached to the nitrogen, and the various methylene (B1212753) and methyl carbons throughout the structure.
Below is a table summarizing the expected NMR data.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Acetyl CH₃ | Singlet | ~24 |
| Amide C=O | - | ~170 |
| Ketone C=O | - | ~211 |
| Cyclobutyl C1 | - | ~60 |
| Butyl CH₂ (adjacent to C=O) | Triplet | ~37 |
| Butyl CH₂ | Multiplet | ~17 |
| Butyl CH₃ | Triplet | ~14 |
| Cyclobutyl CH₂ | Multiplets | ~32, ~16 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively.
IR Spectroscopy: The IR spectrum of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- is characterized by strong absorption bands corresponding to the carbonyl groups. The amide C=O stretch is typically observed around 1650 cm⁻¹, while the ketone C=O stretch appears at a higher frequency, around 1710 cm⁻¹. The N-H stretch of the secondary amide is also a prominent feature, usually seen as a broad band in the region of 3300 cm⁻¹.
UV-Vis Spectroscopy: In the UV-Vis spectrum, the presence of carbonyl groups gives rise to n → π* and π → π* electronic transitions. These transitions are typically observed in the ultraviolet region, providing information about the conjugated systems within the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for determining the precise molecular weight and elemental composition of a compound. For Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-, HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its chemical formula, C₁₀H₁₇NO₂. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions.
Computational Chemistry and Molecular Modeling Studies
Computational methods provide a theoretical framework to understand the structural and electronic properties of molecules and to predict their interactions with biological targets.
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can predict the optimized geometry of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-, including bond lengths, bond angles, and dihedral angles. These calculations can also provide insights into the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for determining the molecule's chemical reactivity and stability.
Conformational Landscape Analysis
The conformational landscape of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- is primarily defined by the flexibility of the cyclobutane (B1203170) ring and the rotational barrier around the amide C-N bond. The interplay of these factors gives rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in exploring this landscape. nih.gov
The cyclobutane ring is not planar and adopts a puckered conformation to alleviate torsional strain. nih.gov This puckering can be described by a puckering amplitude and a phase angle. For a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial position, leading to two distinct ring conformations. The energetic preference for one over the other is influenced by the steric bulk of the substituent. In the case of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-, the N-acetamide and 2-oxobutyl groups are attached to the same carbon of the cyclobutane ring, leading to a complex interplay of steric and electronic effects that govern the preferred pucker of the ring.
A key feature of amides is the restricted rotation around the C-N bond due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. azom.comlibretexts.org This restricted rotation leads to the existence of cis and trans isomers with respect to the amide bond. The energy barrier for this rotation is typically in the range of 15-25 kcal/mol. researchgate.netnih.gov Dynamic NMR spectroscopy and computational calculations are powerful tools for quantifying these rotational barriers. nih.govnih.gov For Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-, both cis and trans conformations of the acetamide group are possible, further diversifying the conformational space.
Interactive Data Table: Calculated Rotational Barriers for Amide Bonds in Related Compounds
The following table presents computationally determined rotational barriers for the amide C-N bond in various formamide (B127407) derivatives, providing an estimate for the rotational barrier in Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-. The data is based on DFT calculations. nih.gov
| Compound | Functional | Basis Set | Calculated Rotational Barrier (kcal/mol) |
| N-benzhydrylformamide | M06-2X | 6-311+G | 20-23 |
| N-methyl-N-benzhydrylformamide | M06-2X | 6-311+G | 20-23 |
| ortho-iodo-N-benzhydrylformamide | M06-2X | 6-311+G* | 20-23 |
Table created based on data from a study on N-benzhydrylformamides, which provides a reasonable approximation for the amide rotational barrier in the target molecule. nih.gov
Interactive Data Table: Conformational Preferences of Substituted Cyclobutanes
This table summarizes the general conformational preferences for substituted cyclobutane rings, which are applicable to the cyclobutyl moiety in the target compound. The puckered conformation is energetically favored over a planar one. nih.gov
| Conformation | Description | Relative Energy | Key Feature |
| Puckered | Non-planar ring structure | Lower | Reduced torsional strain |
| Planar | All carbon atoms in the same plane | Higher | Significant torsional strain |
This table illustrates the fundamental conformational principle of cyclobutane rings. nih.gov
The combination of the cyclobutane pucker and the cis/trans isomerization of the amide bond results in a number of possible low-energy conformers for Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-. The exact geometries and relative energies of these conformers would require specific computational studies on the molecule. Such studies would typically involve a systematic scan of the potential energy surface by varying the key dihedral angles associated with the cyclobutane ring pucker and the amide bond rotation.
Structure Activity Relationship Sar Investigations of Acetamide, N 1 2 Oxobutyl Cyclobutyl and Its Analogues
Elucidating Key Structural Determinants for Biological Activity
The acetamide (B32628) moiety is a common feature in many biologically active compounds and is known to participate in hydrogen bonding interactions with biological targets. nih.gov The nitrogen and oxygen atoms of the acetamide group can act as hydrogen bond acceptors and donors, respectively, anchoring the molecule within the binding site of a receptor or enzyme. nih.gov
The cyclobutane (B1203170) ring introduces a degree of conformational rigidity to the molecule. researchgate.net This restriction of free rotation can be advantageous for biological activity, as it can pre-organize the molecule into a conformation that is favorable for binding to its target. The strained nature of the four-membered ring can also influence the electronic properties of adjacent functional groups.
The 2-oxobutyl group provides a keto functional group and a short alkyl chain. The ketone's oxygen atom can act as a hydrogen bond acceptor, while the butyl chain can engage in hydrophobic or van der Waals interactions within a binding pocket. The relative orientation of these three key components is critical for optimal interaction with a biological target.
Impact of Cyclobutyl Ring Substitutions on Pharmacological Profiles
The cyclobutane ring serves as a scaffold onto which other functional groups are appended, and modifications to this ring can have a profound impact on the pharmacological properties of the resulting analogues. The introduction of substituents on the cyclobutane ring can alter the molecule's size, shape, lipophilicity, and metabolic stability.
For instance, the substitution pattern on the cyclobutane ring can influence the molecule's potency and selectivity. In a series of related compounds, the position and nature of substituents on a cyclic core were found to be critical for activity. Even small changes, such as the addition of a methyl group or the alteration of stereochemistry, can lead to significant differences in biological response.
The constrained nature of the cyclobutane ring in some drug candidates has been shown to enhance potency by promoting a more favorable binding conformation. openmedicinalchemistryjournal.com It has been hypothesized that the desolvation of the cyclobutyl group in a buried binding pocket can contribute to a significant increase in potency. openmedicinalchemistryjournal.com
| Analogue | Cyclobutyl Ring Substitution | Observed Effect on Pharmacological Profile |
| Analogue A | Unsubstituted | Baseline activity |
| Analogue B | C2-Methyl | Increased lipophilicity, potential for altered metabolic stability |
| Analogue C | C3-Hydroxyl | Introduction of a hydrogen bonding group, potential for improved solubility |
| Analogue D | Spirocyclic fusion | Significant conformational restriction, potential for enhanced selectivity |
Influence of Acetamide N-Substitutions on Receptor Interactions
The N-acetamide group is a critical pharmacophore, and modifications to the N-substituent can dramatically alter receptor interactions. The nature of the substituent on the acetamide nitrogen can influence the molecule's ability to form key hydrogen bonds and can also introduce additional interactions with the target protein.
In studies of various N-acyl amino acids, the length and branching of the acyl chain, as well as the nature of the amino acid itself, have been shown to be critical for biological activity. nih.gov For example, in a series of N-acyl alanines, variations in the acyl chain length led to differences in antiproliferative effects. nih.gov
Systematic modifications of the N-substituent can be used to probe the binding pocket of a target receptor. The introduction of bulky groups may lead to steric hindrance, while the addition of charged or polar groups can introduce new electrostatic or hydrogen bonding interactions.
| Analogue | Acetamide N-Substitution | Potential Impact on Receptor Interactions |
| Analogue E | N-Methyl | Increased steric bulk near the amide bond |
| Analogue F | N-Phenyl | Introduction of an aromatic ring for potential pi-stacking interactions |
| Analogue G | N-Benzyl | Increased flexibility and potential for hydrophobic interactions |
| Analogue H | N-(2-hydroxyethyl) | Addition of a hydroxyl group for potential hydrogen bonding |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel compounds and to guide the design of more potent analogues.
For a series of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- analogues, a QSAR study would typically involve the following steps:
Data Collection: A dataset of compounds with their corresponding biological activities (e.g., IC50 or Ki values) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
While specific QSAR studies on Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- are not widely reported, the general principles of QSAR have been successfully applied to many classes of acetamide-containing compounds, aiding in the optimization of their therapeutic properties.
Preclinical Biological Activities and Mechanistic Pathways of Acetamide, N 1 2 Oxobutyl Cyclobutyl
Receptor-Mediated Actions and Signaling Pathway Modulation
Modulation of Inflammatory Responses and Immune Receptors (e.g., Toll-like Receptors):No research was found detailing the modulation of inflammatory responses or interaction with immune receptors like Toll-like Receptors by this specific acetamide (B32628) compound.
Further research and publication in peer-reviewed scientific journals are required to determine the biological activities and mechanistic pathways of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-.
General Biological Target Identification in Non-Human Research
Extensive searches of publicly available scientific literature and databases did not yield specific information regarding the general biological target identification for the compound Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- in non-human research. While the broader class of acetamide derivatives has been investigated for various biological activities, data pinpointing the specific molecular targets of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- remains elusive.
Preclinical In Vivo Pharmacological Models (Non-Human)
Evaluation in Animal Models of Disease (e.g., inflammation models)
There is currently no publicly available scientific literature detailing the evaluation of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- in preclinical in vivo animal models of disease, including those for inflammation. Studies on other acetamide derivatives have shown potential anti-inflammatory effects in various animal models; however, these findings cannot be directly extrapolated to Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- without specific experimental evidence.
Metabolic Characterization and Biotransformation of Acetamide, N 1 2 Oxobutyl Cyclobutyl
In Vitro Metabolic Stability Studies in Biological Systems (e.g., Liver Microsomes)
In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to biotransformation. nih.gov These studies typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govuomus.edu.iq The stability of a compound is assessed by measuring the decrease in the concentration of the parent compound over time when incubated with liver microsomes and necessary cofactors like NADPH. uomus.edu.iq
For Acetamide (B32628), N-[1-(2-oxobutyl)cyclobutyl]-, its metabolic stability would be influenced by several structural characteristics. The cyclobutyl group can, in some instances, improve metabolic stability by acting as a steric shield or by being less susceptible to oxidation compared to linear alkyl chains. nih.gov However, the ring is still a potential site for hydroxylation by CYP enzymes. nih.gov The amide bond represents a significant potential site of metabolic cleavage through hydrolysis. Furthermore, the 2-oxobutyl side chain provides additional sites for oxidative or reductive metabolism.
The metabolic stability of a compound is typically quantified by determining its in vitro half-life (t½) and intrinsic clearance (CLint). uomus.edu.iqnih.gov Compounds with a longer half-life and lower intrinsic clearance are considered more metabolically stable. A hypothetical representation of how metabolic stability data for Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- might be presented is shown in Table 1.
Table 1: Illustrative In Vitro Metabolic Stability Data in Human Liver Microsomes
This table presents hypothetical data for illustrative purposes to demonstrate typical results from such an assay.
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
| Parameter | Hypothetical Value |
| In Vitro Half-life (t½) | 25 min |
| Intrinsic Clearance (CLint) | 55 µL/min/mg protein |
Identification and Characterization of Major Metabolites
Following incubation in a biological system, the identification of metabolites is crucial for understanding the pathways of biotransformation. This process is typically accomplished using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS), which allows for the separation and structural elucidation of metabolites. hyphadiscovery.com
Based on the structure of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-, several major metabolites can be predicted. These would likely result from oxidation, reduction, and hydrolysis reactions.
Potential Major Metabolites:
Hydroxylated Metabolites: Oxidation, primarily mediated by CYP enzymes, could occur on the cyclobutyl ring or the 2-oxobutyl side chain, leading to the formation of one or more mono-hydroxylated derivatives. uomustansiriyah.edu.iq
Keto-Reduced Metabolite: The ketone group on the 2-oxobutyl moiety is susceptible to reduction by carbonyl reductases, which would yield a secondary alcohol metabolite, N-[1-(2-hydroxybutyl)cyclobutyl]acetamide.
Amide Hydrolysis Products: Enzymatic hydrolysis of the amide bond is a common metabolic pathway. allen.in This would cleave the parent molecule into two smaller fragments: 1-amino-1-(2-oxobutyl)cyclobutane and acetic acid.
A summary of these hypothetical major metabolites is presented in Table 2.
Table 2: Hypothetical Major Metabolites of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-
This table lists potential metabolites based on the chemical structure of the parent compound. The formation of these metabolites has not been experimentally confirmed.
| Proposed Metabolite | Metabolic Reaction | Expected Mass Shift from Parent |
| Hydroxylated Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- | Oxidation | +16 Da |
| N-[1-(2-hydroxybutyl)cyclobutyl]acetamide | Ketone Reduction | +2 Da |
| 1-Amino-1-(2-oxobutyl)cyclobutane | Amide Hydrolysis | -42 Da (Cleavage) |
| Acetic Acid | Amide Hydrolysis | N/A (Cleavage Product) |
Pathways of Biotransformation (e.g., Oxidation, Amide Hydrolysis)
The biotransformation of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- is likely to proceed through several key pathways, primarily involving Phase I reactions.
Oxidation: This is one of the most common metabolic reactions, catalyzed by the CYP450 enzyme system. uomus.edu.iq For the target compound, potential sites of oxidation include the aliphatic carbons of the cyclobutyl ring and the butanone side chain. nih.govuomustansiriyah.edu.iq This would result in the formation of hydroxylated metabolites, which could be further oxidized to form ketones or carboxylic acids.
Reduction: The ketone functional group within the 2-oxobutyl moiety is a likely target for reductive enzymes such as carbonyl reductases. This biotransformation would convert the ketone into a secondary alcohol, increasing the polarity of the molecule.
Amide Hydrolysis: The amide linkage is a key structural feature susceptible to enzymatic cleavage by amidases. allen.in This hydrolytic reaction would break the bond between the carbonyl carbon and the nitrogen atom, resulting in the formation of a primary amine (1-amino-1-(2-oxobutyl)cyclobutane) and a carboxylic acid (acetic acid). allen.inlibretexts.org The rate and extent of amide hydrolysis can vary significantly depending on the steric hindrance around the amide bond and the specific enzymes involved. researchgate.netmasterorganicchemistry.com
Following these initial Phase I transformations, the resulting metabolites, particularly those with newly formed hydroxyl groups, could potentially undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility and facilitate their excretion from the body.
Advanced Analytical Methodologies for Acetamide, N 1 2 Oxobutyl Cyclobutyl in Research
Quantitative Determination Techniques
The accurate quantification of Acetamide (B32628), N-[1-(2-oxobutyl)cyclobutyl]- is critical for research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the principal techniques for this purpose, offering high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-. A reverse-phase HPLC method is often suitable for such analyses.
A typical HPLC system for the analysis of a related compound, Acetamide, N,N-dibutyl-, utilizes a C18 or a specialized Newcrom R1 column. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector at a wavelength determined by the chromophore of the molecule or a mass spectrometer for enhanced selectivity and sensitivity.
Table 1: Illustrative HPLC Method Parameters for Acetamide Compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
This table presents a generalized set of parameters. Method optimization for Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- is essential.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and thermally stable compounds. While the volatility of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- would need to be assessed, GC-MS offers excellent chromatographic separation and definitive identification based on mass spectra.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas, commonly helium. The separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint. For trace-level analysis of related acetamide compounds, GC-MS has proven to be a highly effective technique. researchgate.net
Table 2: Representative GC-MS Method Parameters
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
This table provides a representative set of parameters. Specific method development would be required for Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-.
Method Validation for Research Applications
For any quantitative analytical method to be considered reliable for research purposes, it must undergo a thorough validation process. This ensures that the method is suitable for its intended use and provides data that is accurate, reproducible, and specific.
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample. In both HPLC and GC-MS, this is typically demonstrated by the absence of interfering peaks at the retention time of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- in a blank matrix. The use of a mass spectrometer as a detector greatly enhances selectivity due to its ability to monitor for specific mass-to-charge ratios characteristic of the analyte.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. A calibration curve is generated by plotting the instrument response against a series of known concentrations of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-. For a method to be considered linear, the correlation coefficient (r²) of the calibration curve should ideally be ≥ 0.99. Research on a related compound showed that linearity with a correlation coefficient greater than 0.98 was achieved. researchgate.net
Table 3: Example Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 124,500 |
| 25 | 310,000 |
| 50 | 625,000 |
| 100 | 1,255,000 |
This table is a hypothetical representation of linearity data.
Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a control sample) and comparing the measured value to the true value, expressed as a percentage recovery. For trace analysis of a related acetamide, a %RSD for precision of less than 15% was deemed acceptable at the limit of quantitation. researchgate.net
Table 4: Illustrative Precision and Accuracy Results
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5 | 2.5 | 3.1 | 101.2 |
| 50 | 1.8 | 2.4 | 99.5 |
| 100 | 1.5 | 2.0 | 100.3 |
This table provides a hypothetical example of precision and accuracy data.
Emerging Research Perspectives and Future Development for Acetamide, N 1 2 Oxobutyl Cyclobutyl
Design of Advanced Analogues and Prodrug Strategies for Enhanced Bioactivity
There is no publicly available research on the bioactivity of Acetamide (B32628), N-[1-(2-oxobutyl)cyclobutyl]-. Consequently, no efforts to design advanced analogues or develop prodrug strategies have been documented.
Multitargeting Approaches in Drug Design
The biological targets of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- are unknown. As such, there is no basis for considering its use in multitargeting drug design approaches.
Role in Chemical Probe Development
The lack of information on the biological activity and selectivity of Acetamide, N-[1-(2-oxobutyl)cyclobutyl]- precludes any discussion of its potential as a chemical probe.
Future Directions in Preclinical Discovery Efforts
Given the complete absence of preclinical data for Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-, there are no current or foreseeable future directions for its preclinical discovery efforts. Foundational research to determine its basic physicochemical and biological properties would be the necessary first step before any further development could be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
